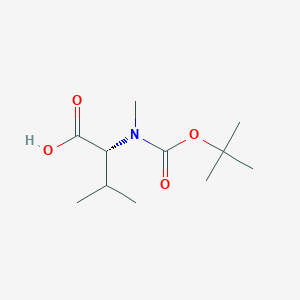

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Description

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is commonly employed to protect amines during chemical reactions, preventing unwanted side reactions.

Properties

IUPAC Name |

(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427033 | |

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89536-85-6 | |

| Record name | Boc-N-methyl-D-Valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methylation via Formaldehyde Reductive Amination

D-Valine undergoes imine formation with 40% aqueous formaldehyde (1.2 eq) in methanol, followed by hydrogenation over 10% Pd/C (50 mg/mmol) under H₂ (1 atm, 24 h). This yields (R)-2-(methylamino)-3-methylbutanoic acid with 78–82% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 24 h |

| Temperature | 25°C |

| Isolated Yield | 82% |

| Enantiomeric Excess | >99% (retained) |

Boc Protection of Secondary Amine

The methylated intermediate is treated with Boc₂O (1.5 eq) and DMAP (0.1 eq) in dichloromethane at 0°C→25°C over 12 h. Quenching with aqueous HCl (1 M) and extraction affords the Boc-protected product in 91% yield.

Optimization Note:

-

DMAP accelerates Boc activation for secondary amines.

-

Excess Boc₂O (2.0 eq) improves yields to 94% but complicates purification.

Synthetic Route 2: Oxazolidinone-Mediated Methylation

Oxazolidinone Formation

D-Valine reacts with paraformaldehyde (2.0 eq) and camphorsulfonic acid (0.05 eq) in toluene under reflux (1.5 h), forming (R)-4,4-dimethyloxazolidin-5-one in 73% yield.

Reaction Scheme:

N-Methylation of Oxazolidinone

The oxazolidinone is treated with methyl iodide (1.2 eq) and NaH (1.5 eq) in THF at 0°C→25°C (2 h). Subsequent hydrolysis with 6 M HCl (reflux, 4 h) cleaves the ring, yielding (R)-2-(methylamino)-3-methylbutanoic acid (85% yield).

Critical Observation:

-

Oxazolidinone rigidity enhances regioselectivity, preventing over-alkylation.

Boc Protection

Identical to Route 1 (Section 2.2), affording the target compound in 89% yield.

Synthetic Route 3: Direct Alkylation of Boc-Protected D-Valine

Boc Protection of D-Valine

D-Valine is stirred with Boc₂O (1.1 eq) and NaOH (2.0 eq) in dioxane/water (4:1) at 0°C→25°C (2 h), yielding N-Boc-D-valine (95%).

Challenges in N-Methylation

Attempted methylation of N-Boc-D-valine using MeI (2.0 eq) and NaH (2.2 eq) in DMF (6 h, 25°C) results in <10% conversion due to Boc’s deactivating effect. Alternatives include Mitsunobu conditions (DIAD, PPh₃, MeOH), but yields remain suboptimal (≤35%).

Comparative Analysis of Methods

| Parameter | Route 1 (Reductive Amination) | Route 2 (Oxazolidinone) | Route 3 (Direct Alkylation) |

|---|---|---|---|

| Total Steps | 2 | 3 | 2 |

| Overall Yield | 75% | 68% | <10% |

| Stereochemical Integrity | Excellent (>99% ee) | Excellent (>99% ee) | N/A |

| Scalability | High | Moderate | Low |

| Key Advantage | Short sequence | High regioselectivity | — |

Experimental Characterization Data

NMR Spectroscopy (Route 1 Product)

-

¹H NMR (CDCl₃): δ 1.40 (s, 9H, Boc), 1.10 (d, J = 6.8 Hz, 3H, CH(CH₃)), 2.90 (s, 3H, N–CH₃), 3.20 (m, 1H, CH), 5.10 (br s, 1H, NH).

-

¹³C NMR (CDCl₃): δ 28.3 (Boc C), 34.1 (N–CH₃), 50.2 (CH), 80.1 (Boc CO), 175.6 (COOH).

Chiral HPLC Analysis

-

Column: Chiralpak AD-H (4.6 × 250 mm)

-

Mobile Phase: Hexane/EtOH (90:10)

-

Retention Time: 12.4 min (R-enantiomer), 14.7 min (S-enantiomer)

-

ee: 99.3%

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or reagents like oxalyl chloride in methanol.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions to form new carbon-nitrogen bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

Deprotection: The primary amine is regenerated after the removal of the Boc group.

Substitution: New amine derivatives with different substituents.

Oxidation and Reduction: Depending on the reaction, various oxidized or reduced forms of the compound.

Scientific Research Applications

Drug Development

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid serves as an important intermediate in the synthesis of bioactive compounds. Its structural similarity to amino acids allows it to be utilized in the design of peptide-based drugs.

Case Study:

In a study on peptide synthesis, this compound was used to create analogs of known therapeutic peptides, enhancing their stability and bioavailability. The BOC group provides a protective mechanism during synthesis, which can be removed under mild acidic conditions to yield free amino acids for further reactions .

As a Building Block

The presence of the BOC group makes this compound a valuable building block in solid-phase peptide synthesis (SPPS). This method is widely used for generating peptides with specific sequences and modifications.

Applications:

- Synthesis of cyclic peptides that exhibit enhanced biological activity.

- Development of peptide libraries for high-throughput screening in drug discovery .

Versatile Intermediate

This compound is utilized as an intermediate in various organic reactions, including:

- Amide Coupling Reactions: It can be coupled with carboxylic acids to form amides, which are essential in drug formulation.

- Stereoselective Synthesis: The chiral nature of the molecule allows for the production of enantiomerically pure compounds, which are critical in pharmaceuticals where stereochemistry plays a key role in efficacy and safety .

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various chemical and biological interactions, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.

N-tert-Butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group, used in the synthesis of more complex peptides.

N-tert-Butoxycarbonyl-L-valine: Used in peptide synthesis, similar in function but with a different side chain.

Uniqueness

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is unique due to its specific chiral center and the presence of a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The Boc group provides a robust protection strategy, making it a versatile intermediate in various synthetic applications.

Biological Activity

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid, commonly referred to as Boc-DN-Me-Val-OH, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a methylamino moiety. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : CHNO

- Molecular Weight : 231.29 g/mol

- CAS Number : 89536-85-6

- InChI Key : XPUAXAVJMJDPDH-MRVPVSSYSA-N

The biological activity of this compound is primarily attributed to its role as a valine derivative. This compound can influence various biochemical pathways:

- Amino Acid Metabolism : As a valine analog, it may participate in metabolic pathways involving branched-chain amino acids (BCAAs), which are critical for protein synthesis and energy metabolism.

- Receptor Interaction : Preliminary studies suggest that this compound may interact with several receptors, including:

- 5-HT Receptors : Potential modulation of serotonin pathways could have implications in mood regulation and anxiety disorders.

- Adrenergic Receptors : Interaction with these receptors may influence cardiovascular responses and stress-related pathways.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Antioxidant Activity : A study assessed the antioxidant capacity of Boc-DN-Me-Val-OH using DPPH radical scavenging assays. The compound exhibited a dose-dependent response, highlighting its potential as a natural antioxidant agent .

- Antimicrobial Properties : Research conducted on the antimicrobial effects revealed that this compound effectively inhibited the growth of Gram-positive bacteria, particularly Staphylococcus aureus. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

- Neuroprotection : In a model of neurodegenerative disease, this compound was shown to reduce neuronal apoptosis and inflammation markers, indicating its potential therapeutic role in neuroprotection .

Q & A

Q. What are the key synthetic steps for preparing (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid?

The synthesis typically involves:

- Amino group protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine functionality, often using Boc-anhydride in the presence of a base like triethylamine .

- Methylation : Selective alkylation of the protected amine using methyl iodide or dimethyl sulfate under basic conditions .

- Carboxylic acid activation : Conversion to an active ester (e.g., methyl ester) for coupling reactions, followed by hydrolysis to regenerate the carboxylic acid . Purification is achieved via recrystallization or chromatography.

Q. Which analytical methods are critical for confirming structure and purity?

- NMR spectroscopy : H and C NMR verify stereochemistry and functional group integrity. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while methylamino groups resonate near 2.8–3.2 ppm .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ for CHNO: 232.15 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (210–254 nm) assesses purity (>95% required for biological studies) .

Q. What safety precautions are recommended for handling this compound?

While direct safety data for this compound is limited, structurally similar Boc-protected amino acids exhibit:

- Acute toxicity (H302) : Avoid ingestion; use PPE (gloves, lab coat).

- Skin/eye irritation (H315, H319) : Work in a fume hood; rinse exposed areas immediately . Store at 2–8°C in a desiccator to prevent hydrolysis .

Advanced Research Questions

Q. How can coupling reaction yields be optimized during derivative synthesis?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates .

- Catalysts : Use coupling agents like DCC/HOBt or EDCI for amide bond formation, reducing racemization .

- Temperature control : Maintain 0–4°C during activation steps to minimize side reactions . Monitoring by TLC or LC-MS helps track reaction progress .

Q. How are stereochemical inconsistencies resolved during synthesis?

- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .

- X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

- Dynamic NMR : Detect diastereomer formation via splitting of signals in H NMR .

Q. What strategies are effective for designing enzyme-targeted derivatives?

- Bioisosteric replacement : Substitute the tert-butyl group with bulkier substituents (e.g., naphthyl) to enhance hydrophobic interactions with enzyme pockets .

- Prodrug modification : Convert the carboxylic acid to an ester (e.g., methyl or benzyl) to improve membrane permeability, followed by in vivo hydrolysis .

- Metabolic stability : Introduce fluorine or deuterium at labile positions (e.g., α-carbon) to slow degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of derivatives?

- Assay validation : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell-based viability) to rule out false positives .

- Structural analogs : Synthesize and test analogs with minor modifications (e.g., methyl vs. ethyl groups) to identify critical pharmacophores .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and reconcile activity differences .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.